KETOTIFEN FUMARATE

Description

Significance of Mast Cell Stabilizers and Histamine (B1213489) H1 Antagonists in Biomedical Research

In the field of biomedical research, mast cell stabilizers and histamine H1 antagonists are critical classes of compounds for investigating and modulating allergic and inflammatory pathways. numberanalytics.com Mast cells are key players in the immune system, particularly in immediate hypersensitivity reactions. nih.gov Upon activation by an allergen, these cells undergo degranulation, a process that releases a host of potent inflammatory mediators, including histamine, tryptase, leukotrienes, and cytokines. patsnap.comnih.gov These mediators are responsible for initiating the cascade of events that lead to the classic symptoms of an allergic reaction. nih.gov

Mast cell stabilizers are therapeutic agents that prevent this degranulation process, thereby inhibiting the release of histamine and other inflammatory chemicals. wisdomlib.orgwikipedia.org By blocking the influx of calcium ions into the mast cell, which is a critical step for the fusion of histamine-containing vesicles with the cell membrane, these stabilizers effectively halt the allergic response at its source. wikipedia.orgfrontiersin.org Their use in research is invaluable for studying the downstream effects of mast cell activation and for developing preventative strategies for allergic conditions. numberanalytics.comnih.gov

Histamine H1 antagonists, commonly known as antihistamines, work through a different but complementary mechanism. wikipedia.org Once histamine is released from mast cells, it exerts its effects by binding to specific receptors on various cells. youtube.com The H1 receptor subtype is primarily involved in allergic reactions, and its activation leads to responses like vasodilation, increased vascular permeability, itching, and smooth muscle contraction. youtube.comnih.gov H1 antagonists competitively block histamine from binding to these H1 receptors, thereby mitigating the symptoms of an allergic reaction. wikipedia.orgnih.gov Second-generation H1-antihistamines are more selective for peripheral H1 receptors, which reduces central nervous system effects. wikipedia.org The study of these antagonists is fundamental to understanding the role of histamine in physiological and pathological processes and remains a primary approach for managing histamine-mediated allergic conditions. nih.govnih.gov

The combined utility of mast cell stabilizers and H1 antagonists provides a comprehensive approach in biomedical research to dissect and control the allergic cascade, from preventing the initial release of mediators to blocking their ultimate action. patsnap.com

Overview of Ketotifen (B1218977) Fumarate's Role in Preclinical Mechanistic Investigations

Ketotifen Fumarate (B1241708) is a benzocycloheptathiophene derivative that has been a subject of significant interest in preclinical research due to its distinct dual mechanism of action: it functions as both a potent non-competitive histamine H1 antagonist and a mast cell stabilizer. patsnap.comnih.govfrontiersin.org This multifaceted activity makes it a valuable tool for investigating the pathophysiology of allergic diseases. karger.comkarger.com

Preclinical studies have extensively explored Ketotifen's ability to stabilize mast cells. Research using human conjunctival mast cells demonstrated that Ketotifen effectively inhibits the release of the inflammatory mediators histamine and tryptase following antigenic challenge. researchgate.net A key mechanism underlying this stabilization is the blockade of calcium channels, which is essential for mast cell degranulation. frontiersin.orgnih.govnih.gov Beyond simply preventing mediator release, Ketotifen has also been shown to inhibit the migration and activation of eosinophils, another crucial cell type involved in the late phase of allergic reactions. patsnap.comnih.gov

As a histamine H1 antagonist, Ketotifen effectively blocks H1 receptors, preventing histamine from triggering the cascade of inflammatory responses. patsnap.com Its high affinity for these receptors has been demonstrated in various experimental models. wikipedia.org Furthermore, some investigations suggest that Ketotifen possesses broader anti-inflammatory properties. patsnap.com It has been found to modulate the activity of certain enzymes, such as phosphodiesterase, which can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequently hinder the secretory process of inflammatory mediators. nih.gov Research in animal models of inflammatory pain has shown that Ketotifen can produce analgesic effects in a mast-cell-dependent manner. researchgate.netuc.cl

The following table summarizes key preclinical research findings on the mechanisms of action of Ketotifen Fumarate:

| Mechanism of Action | Experimental Model/System | Key Research Findings |

| Mast Cell Stabilization | Human Conjunctival Mast Cells | Inhibited antigen-induced release of histamine and tryptase by 90% or more. researchgate.net |

| Histamine H1 Receptor Antagonism | In vivo models (various) | Functions as a non-competitive H1-antihistamine, blocking histamine-induced inflammatory responses. patsnap.comnih.gov |

| Inhibition of Mediator Release | Human Basophils, Guinea Pig Lung | Inhibits the release of leukotrienes and, to a lesser extent, histamine. karger.com |

| Calcium Channel Blockade | Mast Cell Studies | Blocks calcium channels, a crucial step for preventing mast cell degranulation. frontiersin.orgnih.gov |

| Eosinophil Inhibition | In vitro and in vivo models | Inhibits the migration, chemotaxis, and activation of eosinophils. patsnap.comnih.gov |

| Enzyme Modulation | Human Leukocytes from Asthmatic Patients | Modulates phosphodiesterase and methyltransferase activity, leading to increased intracellular cAMP and re-establishment of beta-receptor numbers. nih.gov |

| Pain Modulation | Mouse models of inflammatory pain | Reduces established inflammatory-induced mechanical nociception in a mast cell-dependent manner. nih.govresearchgate.net |

These preclinical investigations underscore the compound's complex pharmacology, highlighting its utility in studying the intricate cellular and molecular events that drive allergic and inflammatory conditions. karger.comkarger.com

Structure

3D Structure of Parent

Properties

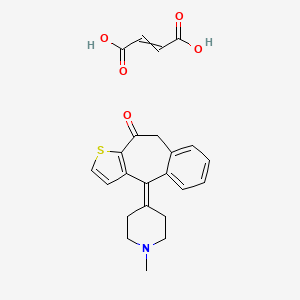

IUPAC Name |

but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQQEYBLVYAWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pharmacology of Ketotifen Fumarate

Histamine (B1213489) H1 Receptor Antagonism

Ketotifen (B1218977) fumarate's interaction with the histamine H1 receptor is a cornerstone of its therapeutic effect. It functions as a potent antagonist, mitigating the downstream effects of histamine, a key mediator in allergic reactions.

Non-Competitive H1 Receptor Blocking Activity

Ketotifen is classified as a second-generation, non-competitive histamine H1 receptor antagonist. youtube.compatsnap.com Unlike competitive antagonists that vie with histamine for the same binding site on the H1 receptor, a non-competitive antagonist like ketotifen binds to an allosteric site—a different location on the receptor. This binding induces a conformational change in the receptor, which in turn prevents or reduces the receptor's activation by histamine, regardless of the concentration of histamine. This non-competitive antagonism is a key feature of its pharmacological profile, contributing to its sustained action. Some studies also characterize ketotifen as an inverse agonist of the H1 receptor, meaning it can reduce the basal activity of the receptor in the absence of an agonist. wikipedia.org

Selectivity Profile for Histamine Receptor Subtypes

Ketotifen exhibits a high degree of selectivity for the histamine H1 receptor. Research has demonstrated that its affinity for the H1 receptor is significantly greater than for the H2 and H3 receptor subtypes. This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other histamine receptor subtypes, which are involved in different physiological processes such as gastric acid secretion (H2) and neurotransmitter release (H3).

Table 1: Comparative Binding Affinity of Ketotifen for Histamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) |

| H1 | High |

| H2 | Low |

| H3 | Low |

Note: Ki is the inhibition constant, representing the concentration of a drug that is required to inhibit 50% of the binding of a radioligand to a receptor. A lower Ki value indicates a higher binding affinity.

Mast Cell Stabilization Properties

Beyond its antihistaminic activity, ketotifen is recognized for its ability to stabilize mast cells, which are pivotal immune cells in the allergic cascade. This stabilization prevents the release of a plethora of inflammatory mediators.

Inhibition of Mast Cell Degranulation

Ketotifen effectively inhibits the degranulation of mast cells, a process that releases histamine, leukotrienes, and other pro-inflammatory substances into the surrounding tissues. youtube.com This inhibitory action is a key component of its prophylactic utility in allergic conditions.

The degranulation of mast cells is a calcium-dependent process. The influx of extracellular calcium and the release of calcium from intracellular stores are critical triggers for the fusion of granular membranes with the plasma membrane, leading to the expulsion of inflammatory mediators. Ketotifen has been shown to stabilize the permeability of mast cell membranes to calcium. nih.gov It is suggested that ketotifen blocks calcium channels that are essential for mast cell activation, thereby attenuating the rise in intracellular calcium concentration that is necessary for degranulation to occur. nih.gov By modulating this critical calcium signal, ketotifen effectively prevents the release of histamine and other inflammatory mediators.

Recent studies have proposed an additional mechanism for ketotifen's mast cell-stabilizing effects related to the physical properties of the cell membrane. The process of exocytosis, where intracellular granules fuse with the plasma membrane, involves significant deformation of the membrane. It has been suggested that ketotifen may counteract this plasma membrane deformation in degranulating mast cells. arvojournals.org This action would physically hinder the fusion process, thereby inhibiting the release of granular contents. This novel mechanism highlights a biophysical aspect of ketotifen's stabilizing properties on mast cells.

Modulation of Inflammatory Mediator Release from Mast Cells

Ketotifen fumarate (B1241708) exerts a significant portion of its therapeutic effects by stabilizing mast cells, thereby preventing their degranulation and the subsequent release of a wide array of inflammatory mediators. patsnap.comwikipedia.orgnih.gov This mast cell-stabilizing property is a cornerstone of its mechanism, which complements its action as a histamine H1 receptor antagonist. patsnap.comoanp.org By inhibiting the release of these potent chemical messengers, ketotifen effectively interrupts the inflammatory cascade at a very early stage. patsnap.compediatriconcall.com The drug has been shown to inhibit the release of mediators from mast cells and basophils, including histamine, leukotrienes, and various chemotactic factors. nih.gov This modulation occurs through mechanisms that may involve counteracting plasma membrane deformation during degranulation and potentially by blocking essential calcium channels required for mast cell activation. wikipedia.orgresearchgate.net

Histamine Release Inhibition

Ketotifen fumarate is a potent inhibitor of histamine release from mast cells. ewadirect.com This action prevents the quintessential mediator of acute allergic reactions from being discharged into surrounding tissues, thereby averting the classic symptoms of allergy such as itching and swelling. patsnap.comwikipedia.org Studies on human conjunctival mast cells have demonstrated that ketotifen can inhibit antigen-induced histamine release by 90% or more across a wide range of concentrations. researchgate.net This inhibitory effect is not limited to conjunctival mast cells; research has also shown that ketotifen effectively suppresses histamine release from rat peritoneal mast cells and can lead to decreased plasma histamine levels in patients. nih.govewadirect.com The mechanism is attributed to its ability to stabilize the mast cell membrane, preventing the degranulation process that follows allergen exposure. patsnap.comnih.gov

| Study Focus | Cell/Tissue Type | Ketotifen Concentration | Observed Inhibition |

| Antigen-Induced Release | Human Conjunctival Mast Cells | ~10⁻¹¹ to 10⁻⁴ M | ≥90% inhibition of histamine release. researchgate.net |

| Cholinergic Urticaria | Patient Plasma | Not Specified (Oral Admin) | Marked inhibition of histamine release during challenges. nih.gov |

| General Mechanism | Mast Cells | Not Specified | Prevents degranulation and release of histamine. wikipedia.orgnih.gov |

Leukotriene (e.g., C4, D4, SRS-A) Release Inhibition

In addition to its effects on histamine, this compound also inhibits the release and activity of cysteinyl leukotrienes, including LTC4 and LTD4, which were historically known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). nih.govdrugbank.com These lipid mediators are powerful bronchoconstrictors and play a significant role in the pathophysiology of asthma and other allergic conditions. drugbank.comnih.gov In vitro studies have confirmed that ketotifen can inhibit the release of leukotrienes C4 and D4. drugbank.com Furthermore, research using a leukocyte adherence inhibition assay demonstrated that ketotifen effectively inhibits the activity of LTC4. nih.gov This action is believed to contribute significantly to its efficacy in managing asthma by preventing leukotriene-induced bronchoconstriction. drugbank.comyoutube.com

| Mediator | Study Type | Key Finding |

| Leukotrienes C₄ and D₄ (SRS-A) | In Vitro Analysis | Demonstrated ability to inhibit the release of these mediators. drugbank.com |

| Leukotriene C₄ (LTC₄) | Leukocyte Adherence Inhibition Assay | Ketotifen (at 2 x 10⁻⁶ M) inhibited LTC₄ activity. nih.gov |

| Leukotrienes (General) | Pharmacodynamic Review | Ketotifen acts as a leukotriene antagonist, blocking these inflammation-causing chemicals. wikipedia.orgyoutube.com |

Platelet-Activating Factor (PAF) Inhibition

This compound has been shown to interfere with the synthesis and action of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammation, platelet aggregation, and increasing vascular permeability. nih.govdrugbank.commdpi.com Research indicates that ketotifen can inhibit various PAF-mediated processes, including airway hyperreactivity and the accumulation of eosinophils and platelets in airways. drugbank.com In vitro and ex vivo studies on human neutrophils have demonstrated that ketotifen dose-dependently inhibits PAF production. nih.gov One study documented a significant reduction in PAF production by neutrophils from healthy subjects after one week of oral ketotifen administration. nih.gov The drug has also been shown to suppress PAF-induced platelet aggregation in rabbits and inhibit PAF-induced wheal and flare responses in human skin. nih.govmdpi.com

| Study Type | Model/Subject | Measurement | Result |

| Ex Vivo | Human Neutrophils (Healthy Subjects) | PAF Production | Decreased from 40.5 ± 5.0 units to 21.6 ± 4.7 units after 1 week of oral administration. nih.gov |

| Clinical Study | Patients with Japanese Cedar Pollinosis | Serum Lyso-PAF Levels | Significantly decreased from 82.6 units to 41.3 units after two weeks of treatment. nih.gov |

| In Vivo (Cutaneous) | Human Skin | PAF-Induced Wheal and Flare | Significantly reduced wheal volume and flare area. nih.gov |

| In Vitro | Rabbit Platelets | PAF-Induced Aggregation | Suppressed platelet aggregation. mdpi.com |

Neutrophil Chemotactic Factor Release Inhibition

The pharmacodynamic profile of this compound includes the inhibition of the release of neutrophil chemotactic factors from mast cells. nih.gov These signaling molecules are responsible for recruiting neutrophils to sites of inflammation. By blocking their release, ketotifen helps to suppress the cellular inflammatory infiltrate that characterizes the late-phase allergic reaction. This mechanism is consistent with its broader anti-inflammatory properties and its ability to stabilize mast cells, which are a primary source of these chemotactic mediators. nih.govnih.gov

Tryptase Release Inhibition

Ketotifen effectively inhibits the release of tryptase, a major neutral protease stored in mast cell granules. nih.govnih.gov Tryptase is released along with histamine during mast cell degranulation and serves as a key marker for mast cell activation. researchgate.net It contributes to inflammation by cleaving various substrates in the airways and other tissues. google.com In a study utilizing human conjunctival mast cells, ketotifen demonstrated a profound inhibitory effect on tryptase release, achieving 90% or greater inhibition at concentrations ranging from approximately 10⁻¹⁰ M to 10⁻⁴ M. researchgate.net This action underscores its potent mast cell-stabilizing capabilities. nih.govnih.gov

| Study Details | ||

| Cell Type | Ketotifen Concentration | Observed Inhibition |

| Human Conjunctival Mast Cells | ~10⁻¹⁰ to 10⁻⁴ M | ≥90% inhibition of tryptase release. researchgate.net |

Pro-inflammatory Cytokine Modulation (e.g., Tumor Necrosis Factor Alpha, Interleukin-8, Interleukin-6)

This compound also modulates the production of several key pro-inflammatory cytokines, which are crucial signaling proteins in orchestrating and sustaining inflammatory responses. wikipedia.orgmdpi.com Its efficacy in various inflammatory conditions has been associated with decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.gov The prevention of the upregulation of TNF-α and Interleukin-6 (IL-6) has been proposed as one of the mechanisms through which ketotifen inhibits inflammatory pain. nih.gov By down-regulating the expression of these potent mediators, ketotifen can further attenuate the inflammatory cascade initiated by allergic or other stimuli. nih.govtaylorandfrancis.com

| Cytokine | Context/Model | Effect of Ketotifen |

| Tumor Necrosis Factor-alpha (TNF-α) | Inflammatory Pain Models, Allergic Disorders | Associated with decreased levels and prevention of upregulation. nih.govtaylorandfrancis.com |

| Interleukin-6 (IL-6) | Inflammatory Pain Models | Suggested to prevent upregulation. nih.gov |

| Interleukin-8 (IL-8) | Allergic Disorders | Associated with decreased levels. nih.gov |

Anti-inflammatory and Immunomodulatory Actions Beyond Mast Cells

A key aspect of ketotifen's anti-inflammatory action is its ability to prevent the accumulation and activation of eosinophils at sites of inflammation. nih.govpatsnap.comwikipedia.org Research has demonstrated that ketotifen can significantly inhibit the chemotaxis, or directed migration, of eosinophils. nih.gov

In laboratory studies using the Boyden chamber technique, ketotifen demonstrated a dose-dependent inhibition of eosinophil migration toward several potent chemoattractants. nih.govarvojournals.org This inhibitory effect was observed at therapeutically relevant concentrations (10⁻⁸ to 10⁻⁴ Mol/L). arvojournals.org Furthermore, ketotifen has been shown to partially inhibit the release of key eosinophil-derived inflammatory mediators, such as Eosinophil Cationic Protein (ECP) and Eosinophil-Derived Neurotoxin (EDN), following activation. nih.govarvojournals.org This suggests that ketotifen not only limits the number of eosinophils reaching an inflammation site but also curtails their pathological potential. nih.gov

Table 1: Inhibitory Effects of Ketotifen on Eosinophil Function

| Eosinophil Function | Chemoattractant/Activator | Effect of Ketotifen | Citation |

|---|---|---|---|

| Chemotaxis | fMLP (formyl-methionine-leucine-phenylalanine) | Significant, dose-dependent inhibition | nih.govarvojournals.org |

| Chemotaxis | Interleukin-5 (IL-5) | Significant, dose-dependent inhibition | nih.govarvojournals.org |

| Chemotaxis | Eotaxin | Significant, dose-dependent inhibition | nih.govarvojournals.org |

| Mediator Release | Secretory Immunoglobulin A (sIgA) | Partial inhibition of ECP and EDN release | nih.govarvojournals.org |

Ketotifen exhibits significant antioxidant properties by modulating pathways involved in oxidative stress. researchgate.net It has been shown to decrease the production of Reactive Oxygen Species (ROS), which are key drivers of cellular damage in inflammatory conditions. nih.govarvojournals.org Specifically, ketotifen administration reduced ROS production induced by both eotaxin and secretory IgA (sIgA). arvojournals.org

In studies on diabetic rats, ketotifen treatment led to a significant decrease in levels of Malondialdehyde (MDA), a marker of lipid peroxidation, while significantly elevating levels of the antioxidant enzyme Superoxide (B77818) Dismutase (SOD). nih.govresearchgate.net Other research has confirmed its ability to improve oxidative stress parameters, including decreased MDA and increased Total Antioxidant Capacity (TAC) and Glutathione (B108866) (GSH). researchgate.net This evidence suggests that ketotifen's antioxidant activity is a notable component of its protective effects. researchgate.net

Table 2: Effect of Ketotifen on Oxidative Stress Markers

| Marker | Effect of Ketotifen | Context | Citation |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Decreased Production | Induced by eotaxin and sIgA in eosinophils | arvojournals.org |

| Malondialdehyde (MDA) | Significantly Decreased | In diabetic rats | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Significantly Elevated | In diabetic rats | nih.govresearchgate.net |

| Total Antioxidant Capacity (TAC) | Improved | In a model of hepatotoxicity | researchgate.net |

| Glutathione (GSH) | Improved | In a model of hepatotoxicity | researchgate.net |

Ketotifen has been identified as a modulator of the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that, when activated, can trigger inflammatory responses through pathways like the Nuclear Factor-kappa B (NF-κB) system. nih.gov In a study using HEK293 cells engineered to over-express human TLR4, ketotifen was shown to exert moderate inhibitory effects on TLR4 signaling. nih.gov This suggests that part of ketotifen's anti-inflammatory action may be attributed to its ability to dampen the signaling cascade initiated by TLR4 activation. nih.gov The inhibition of the TLR4-NF-κB pathway is a recognized therapeutic strategy for reducing inflammation. nih.gov

Ketotifen has been shown to inhibit the activation and aggregation of platelets. wikipedia.orgnih.gov This effect is dose-dependent and has been observed in both human and rabbit platelets. nih.gov The inhibitory action of ketotifen varies depending on the activating agent. The pathway most significantly affected is the one induced by platelet-activating factor (paf-acether). nih.gov The inhibition was less potent against aggregation induced by adenosine (B11128) diphosphate (B83284) and arachidonic acid. nih.gov In contrast, another mast cell stabilizer, disodium (B8443419) cromoglycate, showed no such inhibitory effect on platelet aggregation. nih.gov

Table 3: Ketotifen's Inhibition of Platelet Aggregation (IC50 Values)

| Activating Agent | Human Platelets (IC50 in µM) | Rabbit Platelets (IC50 in µM) | Citation |

|---|---|---|---|

| Paf-acether | 38.8 ± 7.7 | 7.2 ± 4.5 | nih.gov |

| Adenosine Diphosphate (ADP) | >100 | 79 ± 19 | nih.gov |

| Arachidonic Acid | >100 | 98 ± 28 | nih.gov |

The effect of ketotifen on mucociliary clearance has been a subject of investigation. Some sources suggest it enhances mucociliary clearance. wikipedia.org However, a double-blind clinical trial investigating the short-term effects of ketotifen on the physicochemical properties of sputum in patients with chronic reversible airway diseases found no significant changes. nih.gov The study observed a slight decrease in the daily volume of sputum and a tendency for the "apparent" viscosity to decrease, but these changes were not statistically significant. nih.gov The researchers concluded that ketotifen likely does not alter the water content or the mucus biopolymers responsible for the flow properties of bronchial mucus, and therefore presumably leaves mucociliary transport unchanged. nih.gov

Intracellular Signaling Pathway Modulation

Ketotifen's pharmacological effects are underpinned by its ability to modulate several key intracellular signaling pathways. Recent research has uncovered novel mechanisms of action, particularly in fibroblasts. Studies have shown that ketotifen can directly reduce the pro-fibrotic activities of human dermal fibroblasts, an effect mediated by disruptions in the YAP/TAZ and AKT signaling pathways. nih.gov Specifically, ketotifen treatment was associated with a decrease in the phosphorylation of AKT at a specific site (serine residue 473) and an increase in the phosphorylation of YAP (at serine residue 127), which promotes its localization in the cell's cytoplasm. nih.gov

Furthermore, in the context of neuroinflammation models, ketotifen therapy has been shown to significantly downregulate the inflammasome platform by reducing the messenger RNA (mRNA) expression of NLRP3, caspase-1, and Interleukin-1β (IL-1β). nih.gov Ketotifen has also been reported to act as a phosphodiesterase inhibitor and to regulate the Sirt1/Nrf2/TNF pathway, further highlighting its broad impact on cellular signaling. wikipedia.orgresearchgate.net

Yes-associated protein (YAP) Phosphorylation and Transcriptional Coactivator with PDZ binding motif (TAZ) Regulation

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. nih.gov Its primary downstream effectors are the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ binding motif (TAZ). nih.gov When the Hippo pathway is active, it promotes the phosphorylation of YAP, leading to its sequestration in the cytoplasm and preventing it from entering the nucleus to activate gene transcription. nih.govnih.gov

Recent studies have demonstrated that this compound can directly modulate the fibrotic response in human skin fibroblasts by influencing YAP and TAZ. nih.gov Research on human dermal fibroblasts treated with ketotifen has shown a significant increase in the phosphorylation of YAP at the serine 127 residue. nih.govresearchgate.net This phosphorylation event is crucial as it promotes the cytosolic localization of YAP, thereby inhibiting its function as a transcriptional coactivator. nih.gov

In addition to promoting YAP phosphorylation, ketotifen treatment has been observed to decrease the gene and protein levels of TAZ. nih.govresearchgate.net By downregulating TAZ and promoting the inhibitory phosphorylation of YAP, ketotifen effectively dampens the pro-fibrotic signals mediated by these two key transcriptional regulators. nih.gov

Table 1: Effect of this compound on YAP and TAZ in Human Dermal Fibroblasts

| Treatment Condition | Effect on YAP | Effect on TAZ | Reference |

| This compound | Increased phosphorylation at serine 127, promoting cytosolic localization. | Reduced gene and protein levels. | nih.govresearchgate.net |

Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (AKT) Signaling Perturbations

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a central node in cellular signaling, governing a wide range of processes including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is implicated in numerous diseases, including fibrosis and inflammatory conditions. nih.govnih.gov

Research has revealed that ketotifen can perturb the PI3K/AKT signaling pathway. nih.gov Specifically, in studies involving human dermal fibroblasts stimulated with transforming growth factor-beta 1 (TGFβ1), a potent pro-fibrotic cytokine, ketotifen treatment was shown to reduce the phosphorylation of AKT at serine 473. nih.govresearchgate.net This reduction in AKT phosphorylation suggests an inhibitory effect on the pathway's activity. nih.gov

The PI3K/AKT pathway has been linked to the regulation of YAP/TAZ signaling, indicating a potential cross-talk between these two pathways in the context of fibrosis. nih.gov By inhibiting AKT phosphorylation, ketotifen may not only directly impact AKT-mediated cellular responses but also contribute to the regulation of the YAP/TAZ axis. nih.gov The inhibitory action of ketotifen on AKT phosphorylation could be a significant contributor to its observed anti-fibrotic effects. nih.gov

Table 2: Impact of this compound on AKT Phosphorylation

| Cell Type | Stimulus | Effect of this compound | Reference |

| Human Dermal Fibroblasts | TGFβ1 | Reduced phosphorylation of AKT at serine 473. | nih.govresearchgate.net |

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By regulating the levels of these second messengers, PDEs influence a vast array of physiological processes, including inflammation and smooth muscle contraction. nih.gov

Studies have shown that ketotifen acts as a phosphodiesterase inhibitor. nih.govwikipedia.org Research comparing leukocytes from asthmatic individuals to those from healthy individuals found that phosphodiesterase activity was elevated in the asthmatic group. nih.govnih.gov Pre-incubation of these cells with ketotifen resulted in the inhibition of this elevated phosphodiesterase activity. nih.gov

The inhibitory effect of ketotifen on phosphodiesterase activity leads to an accumulation of intracellular cAMP. nih.gov Increased levels of cAMP can, in turn, hinder the release of inflammatory mediators from cells like mast cells and basophils. patsnap.comnih.govnih.gov This mechanism is considered a key component of ketotifen's anti-inflammatory and mast cell-stabilizing properties. patsnap.comnih.gov

Table 3: this compound's Effect on Phosphodiesterase Activity

| Cell Type | Finding | Consequence of Ketotifen Action | Reference |

| Leukocytes from asthmatic individuals | Elevated phosphodiesterase activity compared to healthy individuals. | Inhibition of phosphodiesterase activity, leading to intracellular cAMP accumulation and subsequent inhibition of mediator release. | nih.govnih.gov |

Preclinical and in Vitro Research Models for Ketotifen Fumarate Investigation

Cellular and Isolated Tissue Culture Models

In vitro studies utilizing various cell lines and isolated tissues provide valuable insights into the direct effects of ketotifen (B1218977) fumarate (B1241708) at the cellular level, independent of systemic physiological responses.

Rat Peritoneal Mast Cell Studies

Rat peritoneal mast cells have been a widely used model to study the mast cell stabilizing properties of anti-allergic compounds, including ketotifen fumarate. Research has consistently demonstrated that this compound inhibits the release of inflammatory mediators from these cells.

Studies have shown that this compound produces a concentration-dependent inhibition of stimulated histamine (B1213489) release from rat peritoneal mast cells. hres.cahres.ca This effect is considered a key aspect of its anti-anaphylactic and anti-allergic properties. scielo.brscielo.brbioline.org.br Compared to other mast cell stabilizers like tranilast (B1681357), ketotifen has shown higher potency in inhibiting degranulation from rat peritoneal mast cells. karger.com The mechanism may involve counteracting plasma membrane deformation during mast cell degranulation. karger.comresearchgate.netarvojournals.org

Data from studies on rat peritoneal mast cells highlight the dose-dependent nature of this compound's inhibitory effects on histamine release. For instance, higher doses, such as 50 µM and 100 µM, significantly decreased the number of degranulating mast cells in response to stimuli. karger.com

| Treatment (this compound) | Stimulus | Percentage of Degranulating Mast Cells |

| Control | Stimulus | High |

| 50 µM | Stimulus | 28.0 ± 3.2 % |

| 100 µM | Stimulus | 19.6 ± 2.9 % |

Note: Data is representative of findings showing dose-dependent inhibition of degranulation in stimulated rat peritoneal mast cells. Specific stimulus and control values may vary between studies.

Human Isolated Leukocytes and Basophils Studies

Investigations using human isolated leukocytes and basophils have further supported the anti-allergic actions of this compound in human cells. These studies assess the drug's ability to inhibit the release of mediators from key immune cells involved in allergic responses.

In vitro studies using human tissue have shown that pretreatment with this compound, or treatment of isolated leukocytes and basophils, results in a dose-dependent inhibition of histamine and SRS-A (Slow-Reacting Substance of Anaphylaxis, which includes leukotrienes C4 and D4) release after IgE-mediated challenge. hres.cahres.ca This indicates that this compound directly affects human basophils and leukocytes, preventing the release of potent inflammatory mediators. scielo.brscielo.brbioline.org.br Studies have implied that ketotifen stabilizes basophil cells, thereby hindering their degranulation and the subsequent release of mediators that contribute to bronchospasm. nih.gov

Lung Tissue Investigations

Studies involving lung tissue have provided insights into the effects of this compound on mediator release from cells within the respiratory tract, a primary target in allergic asthma and other respiratory conditions.

This compound has been shown to inhibit the release of histamine and leukotrienes from lung tissue. scielo.brscielo.brbioline.org.br In vitro studies using sensitized guinea pig lungs demonstrated that this compound inhibits the induced release of SRS-A and histamine. hres.ca Furthermore, research in sensitized rats has indicated that this compound can reduce the amount of leukotriene C4 (LTC4) in lung homogenates following antigen challenge. psu.edu

| Mediator | Tissue Source | Effect of this compound | Citation |

| Histamine | Lung tissue | Inhibition of release | scielo.brscielo.brbioline.org.br |

| Leukotrienes | Lung tissue | Inhibition of release | scielo.brscielo.brbioline.org.br |

| SRS-A | Sensitized guinea pig lungs | Inhibition of induced release | hres.ca |

| LTC4 | Sensitized rat lung homogenates | Reduced amount | psu.edu |

Rat Basophilic Leukemia (RBL-2H3) Cell Assays

RBL-2H3 cells, a mucosal mast cell line derived from rat basophilic leukemia, are a common in vitro model for studying mast cell degranulation and the effects of potential inhibitors.

This compound has been evaluated in RBL-2H3 cell assays for its inhibitory effect on histamine release. Studies have shown that this compound can inhibit A23187-elicited histamine release in RBL-2H3 cells with a reported IC50 value of 36.4 µM. nih.gov this compound has also been shown to decrease β-hexosaminidase secretion, another marker of degranulation, from antigen-stimulated RBL-2H3 cells. jmb.or.kr In assays using RBL-2H3 cells stimulated with compound 48/80 or calcium ionophore, this compound treatment significantly reduced degranulation, as measured by the percentage of beta-hexosaminidase release. arvojournals.orgresearchgate.net

| Stimulus | This compound Concentration | Inhibition of Histamine Release (IC50) | Citation |

| A23187 | - | 36.4 µM | nih.gov |

| Stimulus | Treatment (this compound) | Reduction in β-hexosaminidase Release | Citation |

| Antigen | 100 µM | Decreased | jmb.or.kr |

| Compound 48/80 | Not specified | 50.4 ± 8.6% reduction | arvojournals.org |

| Calcium Ionophore | Not specified | 43.8 ± 7.9% reduction | arvojournals.org |

Human Dermal Fibroblast (HDFa, WS1) Studies

Recent research has explored the direct effects of ketotifen on fibroblasts, particularly in the context of fibrosis, using human dermal fibroblast cell lines like HDFa and WS1.

Studies have demonstrated that ketotifen directly modifies the fibrotic response of human skin fibroblasts. researchgate.netnih.gov In HDFa and WS1 fibroblasts treated with the pro-fibrotic transforming growth factor-beta 1 (TGFβ1), ketotifen impaired TGFβ1-induced responses. researchgate.netnih.govresearchgate.netnih.gov This included significant decreases in the gene and protein expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation associated with fibrosis. researchgate.netnih.govnih.gov Ketotifen also reduced the expression of cytoskeletal and contractility-associated genes like CNN1 (calponin 1) and TAGLN (transgelin) in TGFβ1-activated fibroblasts. researchgate.netresearchgate.netnih.gov

Furthermore, ketotifen reduced the contractile activity of TGFβ-activated fibroblasts in a fibroblast-populated collagen gel contraction assay. researchgate.netnih.gov These findings suggest a novel, direct anti-fibrotic activity of ketotifen on fibroblasts, independent of its mast cell stabilizing effects. researchgate.netnih.govnih.gov

| Cell Line | Treatment Conditions (TGFβ1 + Ketotifen) | Effect on α-SMA Expression | Effect on Fibroblast Contractility | Citation |

| HDFa | TGFβ1 + 10 µM or 25 µM Ketotifen | Decreased | Reduced | researchgate.netnih.govnih.gov |

| WS1 | TGFβ1 + 10 µM or 25 µM Ketotifen | Decreased | Reduced | researchgate.netnih.gov |

HeLa Cell Cytotoxicity Assays in Cancer Research

While primarily known for its anti-allergic properties, this compound has also been investigated for potential effects in cancer research, including cytotoxicity assays in cell lines such as HeLa cells.

Studies have explored the effects of ketotifen on cancer cells, including HeLa cells. Research has indicated that ketotifen can influence processes relevant to cancer therapy, such as exosome release. researchgate.netnih.gov In HeLa cells, ketotifen has been shown to reduce exosome release in a concentration-dependent manner. researchgate.netnih.gov At a concentration of 10 µmol L⁻¹, ketotifen reduced exosome release by 70% in HeLa cells. researchgate.netnih.gov This inhibition of exosome release by ketotifen has been shown to enhance the sensitivity of HeLa cells to doxorubicin (B1662922), a chemotherapy drug. researchgate.netnih.gov Pretreatment with ketotifen significantly reduced the IC50 of doxorubicin in HeLa cells, suggesting a synergistic effect. nih.gov While some studies note cytotoxic effects on cancer cells at certain concentrations researchgate.net, other research suggests that formulated ketotifen-loaded nanoparticles possessed low toxicity on certain cell lines researchgate.net.

| Cell Line | Ketotifen Concentration | Effect on Exosome Release | Effect on Doxorubicin Sensitivity | Citation |

| HeLa | 10 µmol L⁻¹ | 70% reduction | Increased (Sensitization factor of 27) | researchgate.netnih.gov |

Studies on IgE-Mediated Conjunctivitis in Isolated Tissues

In vitro studies using isolated tissues have provided insights into the direct effects of this compound on allergic responses at the cellular level. Research employing human conjunctival mast cells has been particularly valuable due to the variations observed between species and different human tissues. researchgate.netnih.gov In these studies, mast cells prepared from human conjunctival tissues were sensitized with human IgE. researchgate.netnih.gov Subsequent challenge with an antigen, such as anti-IgE, triggers the release of mediators like histamine and tryptase from the mast cell granules. researchgate.netnih.gov

This compound has demonstrated a significant inhibitory effect on the release of these mediators from sensitized human conjunctival mast cells. At concentrations ranging from approximately 10-11 to 10-4 M, ketotifen inhibited mast-cell histamine release by 90% or more. researchgate.netnih.gov Similarly, tryptase release was also inhibited by 90% or more within the concentration range of approximately 10-10 to 10-4 M. researchgate.netnih.gov Importantly, these inhibitory effects were observed at concentrations where cell viability was preserved. researchgate.netnih.gov Cytotoxicity was generally not observed unless concentrations exceeded approximately 10-4 M. researchgate.netnih.gov

These findings indicate that this compound can stabilize human conjunctival mast cells and prevent their degranulation upon IgE-mediated activation. researchgate.netnih.gov This mast cell stabilization property is considered a key mechanism contributing to its anti-allergic effects, in addition to its H1 receptor antagonism. researchgate.netdrugbank.comhres.ca

| Study Type | Tissue Source | Stimulus | Mediator Measured | Inhibition by this compound | Citation |

|---|---|---|---|---|---|

| In Vitro Mast Cell Degranulation | Human Conjunctival Mast Cells | Anti-IgE | Histamine | ≥ 90% inhibition (10-11-10-4 M) | researchgate.netnih.gov |

| In Vitro Mast Cell Degranulation | Human Conjunctival Mast Cells | Anti-IgE | Tryptase | ≥ 90% inhibition (10-10-10-4 M) | researchgate.netnih.gov |

| In Vitro Mediator Release | Rat Peritoneal Mast Cells | Stimulated | Histamine | Concentration-dependent inhibition | hres.cascielo.br |

| In Vitro Mediator Release | Human Tissue | Stimulated | Leukotrienes, Histamines | Inhibition | hres.ca |

| In Vitro Mediator Release | Sensitized Guinea Pig Lungs | Induced | SRS-A, Histamine | Inhibition | hres.ca |

| In Vitro Mast Cell Stabilization | Rat Intestinal Mesenteric Mast Cells | Compound 48/80 | Degranulation | Significant protection | nih.gov |

| In Vitro Mast Cell Degranulation | Guinea-pig Peritoneal Cells | Compound 48/80 | Degranulation | Significant inhibition | academicjournals.org |

| In Vitro Mast Cell Degranulation | Guinea-pig Mesenteric Tissues | Compound 48/80 | Degranulation | Significant inhibition | academicjournals.org |

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models have been crucial for investigating the effects of this compound within a complex biological system and elucidating its mechanisms of action in allergic diseases. Rodent models, particularly rats and mice, have been widely used. hres.cahres.cavisioninstitutecanada.comfda.govnih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org

Rodent Models (Rats, Mice)

Rodent models offer advantages in terms of availability, cost-effectiveness, and genetic manipulability, making them suitable for studying various aspects of allergic responses and the effects of interventions like this compound. hres.cahres.cavisioninstitutecanada.comfda.govnih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org

Airway hyperreactivity (AHR) is a hallmark feature of asthma and other allergic respiratory diseases. Rodent models are employed to induce AHR and evaluate the ability of compounds like this compound to attenuate this response. Platelet Activating Factor (PAF) is a potent mediator known to induce bronchoconstriction and AHR. drugbank.comhres.cahres.cahres.cahres.cavisioninstitutecanada.comhmdb.ca Studies in guinea pigs have shown that this compound inhibits PAF-induced acute bronchoconstrictor responses and airway hyperresponsiveness. hres.cahres.cahres.cahres.cavisioninstitutecanada.com It has also been shown to inhibit the accumulation of eosinophils in the airways induced by PAF. hres.cahres.cahres.cavisioninstitutecanada.com

Allergen-induced AHR models involve sensitizing animals to a specific allergen (e.g., ovalbumin, house dust mite extract) and subsequently challenging them with the same allergen to trigger an allergic response in the airways. nih.govfrontiersin.org Ketotifen has been shown to inhibit exacerbation of allergic airway hyperreactivity induced by ovalbumin in passively sensitized guinea pigs. nih.gov

Bronchospasm, or narrowing of the airways, is another key feature of allergic respiratory reactions. Histamine aerosol-induced bronchospasm models in guinea pigs are commonly used to assess the antihistaminic and bronchodilatory effects of compounds. hres.canih.govju.edu.josaudijournals.comglobalresearchonline.net In these models, guinea pigs are exposed to histamine aerosol, which causes progressive dyspnea. nih.govju.edu.josaudijournals.com The time to the onset of pre-convulsive dyspnea (pre-convulsive time) is measured. nih.govju.edu.josaudijournals.com this compound has been shown to provide protection against the lethal effects of high doses of histamine and inhibit bronchospasms produced by histamine aerosol in guinea pigs. hres.ca It significantly increased pre-convulsive time in this model. ju.edu.jo

| Model Type | Animal Model | Inducing Agent | Measured Outcome | Effect of this compound | Citation |

|---|---|---|---|---|---|

| Bronchospasm | Guinea Pig | Histamine Aerosol | Pre-convulsive time | Increased | hres.caju.edu.jo |

| Acute Bronchoconstrictor Response | Guinea Pig | PAF | Bronchoconstriction | Inhibition | hres.cahres.cahres.cahres.cavisioninstitutecanada.com |

| Airway Hyperresponsiveness | Guinea Pig | PAF | Airway reactivity | Inhibition | hres.cahres.cahres.cahres.cavisioninstitutecanada.com |

| Airway Hyperreactivity | Guinea Pig | Ovalbumin (allergen) | Airway reactivity | Inhibition of exacerbation | nih.gov |

Passive cutaneous anaphylaxis (PCA) is an in vivo model used to study immediate hypersensitivity reactions mediated by IgE. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org In this model, animals (commonly rats or mice) are passively sensitized by intradermal injection of IgE antibodies specific to a particular antigen. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org After a period allowing the IgE to bind to mast cells in the skin, the antigen is administered intravenously along with a dye (e.g., Evans blue). nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org The binding of the antigen to IgE on mast cells triggers degranulation and the release of mediators, leading to increased vascular permeability and leakage of the dye into the injection site, which can be quantified. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org

This compound has been shown to block the passive cutaneous anaphylactic reaction in rodents. scielo.brscielo.brromj.org Studies in mice have demonstrated that ketotifen significantly suppresses the PCA reaction, measured by assessing dye leakage in the ear. nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org This inhibitory effect is consistent with its mast cell stabilizing properties. tandfonline.comkoreamed.org

| Model Type | Animal Model | Inducing Agent | Measured Outcome | Effect of this compound | Citation |

|---|---|---|---|---|---|

| Passive Cutaneous Anaphylaxis | Mouse | IgE + Antigen | Dye leakage (vascular permeability) | Significant suppression | nih.govtandfonline.comkoreamed.orgkoreamed.orgrsc.org |

| Passive Cutaneous Anaphylaxis | Rodents | IgE + Antigen | Reaction severity | Blockade | scielo.brscielo.brromj.org |

In vivo models of IgE-mediated conjunctivitis in rodents have been utilized to evaluate the efficacy of topical this compound in alleviating the signs of allergic conjunctivitis. hres.cahres.cavisioninstitutecanada.comfda.govsterimaxinc.com

Compound 48/80 is a mast cell activator that induces the release of histamine and other mediators, leading to symptoms of allergic-like effects, including ocular edema and increased vascular permeability. hres.cahres.cavisioninstitutecanada.comsterimaxinc.com In a model utilizing single instillation of compound 48/80 in rats, ketotifen suppressed dye leakage dose-dependently, indicating a reduction in vascular permeability. hres.cahres.cavisioninstitutecanada.comsterimaxinc.com

Passive anaphylactic IgE-mediated conjunctivitis models involve sensitizing animals with IgE antibodies and subsequently challenging the conjunctiva with the corresponding antigen. hres.cahres.cavisioninstitutecanada.comfda.gov This triggers an IgE-mediated reaction characterized by increased vascular permeability, edema, and cellular infiltration. hres.cahres.cavisioninstitutecanada.comfda.gov Topical application of ketotifen ophthalmic solution has resulted in dose-dependent inhibition of vascular permeability in passive anaphylactic IgE-mediated conjunctivitis in rats and guinea pigs. hres.cahres.cavisioninstitutecanada.comfda.gov These positive effects were also supported by improved histopathological findings in rats, showing reductions in edema and cell infiltration. hres.cahres.cafda.gov The efficacy in these models is evaluated using methods such as measuring dye leakage in the conjunctiva and/or eyeball following intravenous administration of Evans blue dye. hres.cahres.cavisioninstitutecanada.comsterimaxinc.com

| Model Type | Animal Model | Inducing Agent | Measured Outcome | Effect of this compound | Citation |

|---|---|---|---|---|---|

| IgE-mediated Conjunctivitis | Rat | Compound 48/80 | Dye leakage (vascular permeability) | Dose-dependent suppression | hres.cahres.cavisioninstitutecanada.comsterimaxinc.com |

| Passive Anaphylactic Conjunctivitis | Rat, Guinea Pig | IgE + Antigen | Vascular permeability | Dose-dependent inhibition | hres.cahres.cavisioninstitutecanada.comfda.gov |

| Passive Anaphylactic Conjunctivitis | Rat | IgE + Antigen | Histopathology (edema, cell infiltration) | Improved picture | hres.cahres.cafda.gov |

Inflammatory Pain Models (e.g., Formalin, Complete Freund's Adjuvant (CFA), Postoperative Hyperalgesia)

This compound has been studied for its effects on inflammatory pain in several animal models. In mice, KF has demonstrated analgesic effects against mechanical allodynia in acute and chronic inflammatory pain models, including those induced by formalin and Complete Freund's Adjuvant (CFA). researchgate.netnih.govnih.gov These effects appear to be mast cell-dependent. researchgate.netnih.govnih.gov

In the formalin test, a model for tissue injury-induced pain, formalin induces pain and inflammation. researchgate.net this compound has been shown to diminish chemical acute and chronic pain in rats in this model. researchgate.net

In the CFA model, which creates a chronic inflammatory state, KF treatment has been shown to reverse mechanical allodynia in CD-1 mice. researchgate.net Studies have indicated that this reversal of mechanical allodynia by KF treatment is mast cell-dependent. researchgate.net Pretreatment with KF has also been reported to reduce acute postoperative hyperalgesia in mice, with an antihyperalgesic effect that lasted longer than that of cromoglycate. nih.gov

Research suggests that the prevention of nerve growth factor (NGF) upregulation during inflammation might be one of the mechanisms by which KF inhibits inflammatory pain. researchgate.net

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Models

Studies have investigated the effects of ketotifen on LPS-induced acute lung injury (ALI) in rats. LPS is a component of Gram-negative bacteria and is commonly used to induce ALI models. ekb.egekb.eg

In these models, ketotifen treatment has shown statistically significant improvement compared to the LPS alone group. ekb.egekb.eg The protective effects of ketotifen against LPS-induced ALI may be partially attributed to its antioxidant effect. ekb.egekb.eg Excessive accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA) are considered important in the pathogenesis of lung injury in LPS-induced ALI. ekb.egekb.eg Ketotifen has been shown to restore the oxidant-antioxidant balance by reducing the level of MDA compared to the LPS-challenged group. ekb.egekb.eg

Furthermore, in animal models of acute lung injury, ketotifen has been shown to inhibit mast cell activation, suppress the activation of NF-κB, and downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. amazonaws.comresearchgate.net

Renal Calcium Oxalate (B1200264) Stone Formation Models

This compound has been investigated for its inhibitory effect on renal calcium oxalate (CaOx) stone formation in animal models, such as SD rats. nih.govresearchgate.net

Studies have shown that ketotifen can effectively inhibit the crystal formation of CaOx and reduce the inflammatory response in renal tissue in these rats. nih.govresearchgate.net The proposed mechanism involves reducing the infiltration and activation of mast cells in renal tissue. nih.govresearchgate.net Additionally, ketotifen may down-regulate the expression of osteopontin (B1167477) (OPN), CD44, and fibronectin (FN) in renal tubules and renal interstitium, and affect the synthesis of integrins (ITGA9, ITGA4, ITGAV, ITGB1, ITGB3, and ITGB5) and ROS. nih.govresearchgate.net

Data from studies indicate that the crystal area of CaOx and the number of activated mast cells were significantly lower in the ketotifen-treated group compared to the model group. nih.gov

| Measurement | Model Group (Mean ± SEM) | Ketotifen Group (Mean ± SEM) | Significance (vs. Model) |

|---|---|---|---|

| CaOx Crystal Area | Higher | Significantly Smaller | p < 0.05 |

| Activated Mast Cell Number | Higher | Significantly Lower | p < 0.05 |

| OPN Expression Levels | Higher | Significantly Lower | p < 0.05 |

| CD44 Expression Levels | Higher | Significantly Lower | p < 0.05 |

| Percentage of ROS | Higher | Significantly Lower | p < 0.05 |

| ITGB1 mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |

| ITGA9 mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |

| ITGAV mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |

| ITGA4 mRNA Expression | Increased Significantly | Not Increased Significantly | p < 0.05 |

Trichinella spiralis Inflammation Models

This compound has been investigated in experimental models of Trichinella spiralis infection, which induces intestinal inflammation and dysmotility. nih.govcambridge.org

Infected control rats in these models show hypermotility, mast cell hyperplasia, increased levels of rat mast cell protease II (RMCPII), increased myeloperoxidase, and overexpression of COX-2 and iNOS. nih.gov Treatment with ketotifen has been shown to prevent hypermotility and mast cell hyperplasia, and diminish mucosal mast cell activity in these rats. nih.gov Ketotifen-treated rats showed spontaneous intestinal motility and response to cholecystokinin (B1591339) similar to noninfected control rats. nih.gov Mast cell hyperplasia and RMCPII levels were reduced in ketotifen-treated rats. nih.gov While inflammatory parameters were less modified by ketotifen, animals receiving longer treatment showed a slight amelioration. nih.gov These results suggest that mast cells are implicated in the development of hypermotility in this model. nih.gov

Studies in mice infected with Trichinella spiralis have also explored the effect of ketotifen on immune responses. Ketotifen, used as an anti-allergic compound, influenced IL-5 production, eosinophilia, and IgA responses, which differed between the intestine and the peritoneal cavity. researchgate.net Following ketotifen treatment, there was a reduction in IL-5, eosinophilic, and IgA responses, impacting both the size and number of worms. researchgate.net Another study using ketotifen in T. spiralis-infected mice observed a greater worm burden, which is not in agreement with other results, highlighting potential complexities in the immune response and drug effects in this model. nih.gov

Bleomycin-Induced Skin Fibrosis Models

This compound has been studied in murine models of bleomycin-induced skin fibrosis. researchgate.netnih.govresearchgate.net Bleomycin instillation is a method used to induce fibrosis in animal models. scirp.org

In these models, this compound has been shown to reduce collagen density and dermal thickness in the skin. researchgate.netnih.govresearchgate.net This supports in vitro findings where ketotifen directly modified the fibrotic response of human skin fibroblasts. nih.govresearchgate.net Ketotifen impaired TGFβ-induced α-smooth muscle actin gene and protein responses and decreased cytoskeletal- and contractility-associated gene responses associated with fibrosis in human dermal fibroblasts. nih.govresearchgate.net It also reduced the contractile activity of TGFβ-activated fibroblasts in a fibroblast-populated collagen gel contraction assay. nih.govresearchgate.net

In the murine model, collagen density and dermal thickness were significantly decreased in ketotifen-treated mice. researchgate.netnih.govresearchgate.net This suggests a novel, direct anti-fibrotic activity of ketotifen, reducing pro-fibrotic phenotypic changes in fibroblasts and reducing collagen fibers in fibrotic mouse skin. nih.govresearchgate.net

| Measurement | Bleomycin + Water Group | Bleomycin + Ketotifen Group | Significance |

|---|---|---|---|

| Collagen Density | Higher | Significantly Decreased | p < 0.01 |

| Dermal Thickness | Higher | Significantly Decreased | p < 0.01 |

| Scar Elevation Index | Higher | Decreased | Not specified in snippet |

Studies using other fibrosis models, such as the tight-skin (tsk) mouse model for scleroderma and a rabbit model of post-traumatic joint contractures, have also shown that ketotifen can decrease mast cell infiltrates, degranulation, and reduce fibrosis. scirp.orgnih.gov

Mast Cell-Deficient Mouse Models for Pain and Inflammatory Research

Mast cell-deficient mouse models, such as the C57BL/6-KitW-sh/W-sh strain, are utilized to investigate the role of mast cells in pain and inflammation and to determine if the effects of compounds like this compound are mast cell-dependent. researchgate.netnih.govnih.gov

Research using these models has demonstrated that the analgesic effects of this compound against inflammatory pain are mast cell-dependent. nih.govnih.gov In wild-type mice, KF produced analgesic effects against mechanical allodynia in inflammatory pain assays, but this effect was not observed in mast cell-deficient mice. researchgate.netnih.govnih.gov This supports a direct role for mast cells in pain, as KF inhibited the activation of mast cells, and its analgesic effect was evident in wild-type but not MC-deficient mice. nih.gov

Investigations in Animal Models of Visceral Hypersensitivity

This compound has been investigated in animal models of visceral hypersensitivity, a condition often associated with disorders like irritable bowel syndrome (IBS). jnmjournal.orgresearchgate.netuva.nl

In a rat model of visceral hypersensitivity induced by acetic acid enema combined with partial limb restraint, ketotifen administration reduced the increased abdominal withdrawal reflex (AWR) score, the number of mast cells, and the degranulation of mast cells observed in the model group. jnmjournal.org This suggests that ketotifen can decrease visceral hypersensitivity in this model, similar to the effect observed with a probiotic. jnmjournal.org

Clinical evidence also suggests that ketotifen can decrease visceral hypersensitivity and improve intestinal symptoms in patients with IBS, further supporting the relevance of these animal models. nih.govresearchgate.netuva.nl While some clinical studies showed that ketotifen increased the threshold for discomfort in patients with visceral hypersensitivity and improved symptoms, they did not always demonstrate an effect on mast cell number or mediator release in rectal biopsies, indicating complex mechanisms potentially involving both mast cell stabilization and H1 receptor antagonism. researchgate.netuva.nl

However, the findings in animal models, such as the reduction in mast cell numbers and degranulation in the colon of rats with induced visceral hypersensitivity, support the role of mast cells in this condition and the potential therapeutic effect of mast cell stabilizers like ketotifen. jnmjournal.org

| Model | Key Findings with this compound |

| Inflammatory Pain (Formalin, CFA) | Reduces mechanical allodynia; effects are mast cell-dependent. researchgate.netnih.govnih.gov May involve inhibiting NGF upregulation. researchgate.net |

| LPS-Induced Acute Lung Injury | Improves lung injury; reduces oxidative damage (MDA levels); inhibits mast cell activation, NF-κB, TNF-α, IL-1β, IL-6. ekb.egekb.egamazonaws.comresearchgate.net |

| Renal Calcium Oxalate Stone Formation | Inhibits crystal formation; reduces renal inflammation; decreases mast cell infiltration/activation; affects OPN, CD44, FN, integrins, ROS. nih.govresearchgate.net |

| Trichinella spiralis Inflammation | Prevents hypermotility and mast cell hyperplasia; diminishes mucosal mast cell activity; influences immune responses (IL-5, eosinophilia, IgA). nih.govresearchgate.net |

| Bleomycin-Induced Skin Fibrosis | Reduces collagen density and dermal thickness; directly modifies fibroblast fibrotic response in vitro. researchgate.netnih.govresearchgate.net |

| Mast Cell-Deficient Mouse Models | Confirms mast cell-dependent nature of analgesic effects in inflammatory pain. researchgate.netnih.govnih.gov |

| Animal Models of Visceral Hypersensitivity | Reduces visceral hypersensitivity (AWR score); decreases mast cell number and degranulation in colon. jnmjournal.org |

| Note: Data is synthesized from search results. |

Guinea Pig Models

Guinea pig models have been employed to study the effects of this compound on histamine-related reactions, particularly focusing on its protective effects against lethal histamine exposure and its impact on ocular anaphylaxis.

Protection against Lethal Histamine Effects

Studies in guinea pigs have investigated the ability of this compound to protect against the effects of histamine. Ketotifen is known to be a selective, non-competitive antagonist of histamine H₁-receptors. fda.gov Pharmacological studies have indicated that ketotifen can inhibit anaphylaxis allergic reactions through several mechanisms. fda.gov Research involving isolated guinea pig ileum has shown that ketotifen (referred to as HC 20-511 in one study) inhibited histamine-induced contractions in a concentration-dependent manner. fda.gov

Ocular Active Anaphylaxis Studies

This compound has been evaluated in guinea pig models of ocular active anaphylaxis to assess its effectiveness in reducing allergic conjunctivitis symptoms. In a study comparing this compound, olopatadine (B1677272), and levocabastine (B1674950), this compound demonstrated significant efficacy. In this model, allergic reactions were induced by sensitization and challenge with ovalbumin. fda.gov The study assessed clinical grading scores and Evans blue dye leakage to eyelids and eyeballs. nih.gov At 20 minutes after challenge, guinea pigs treated with ketotifen showed statistically significantly lower edema scores compared to those treated with levocabastine or olopatadine. nih.gov this compound was also found to significantly reduce vascular leakage in both eyelids and eyeballs compared to olopatadine and levocabastine in the guinea pig model. nih.govtandfonline.com This suggests that ketotifen may provide greater relief from assessed symptoms of seasonal allergic conjunctivitis in this model. tandfonline.com

Rabbit Models

Rabbit models have been instrumental in investigating the effects of this compound on post-traumatic joint contracture and associated fibrosis and myofibroblast hyperplasia.

Post-Traumatic Joint Contracture and Fibrosis Studies

Studies utilizing rabbit models of post-traumatic joint contracture have shown that this compound is associated with a reduction in the severity of joint contracture. jbjs.orgnih.gov In these models, post-traumatic contractures of the knee are created through a combination of intra-articular injury and internal immobilization. nih.govnih.gov Affected joint capsules in this model become fibrotic, characterized by myofibroblast and collagen hyperplasia. nih.govnih.gov Mast cell hyperplasia is also common within fibrotic tissue, and mast cells are known to synthesize profibrotic mediators. nih.govnih.gov

Research has demonstrated that treatment with this compound significantly reduced the severity of joint contracture in these rabbit models. jbjs.orgnih.govnih.gov For example, in one study, operative control rabbits developed a mean flexion contracture of 58° ± 14°, while groups treated with 0.5 mg/kg and 1.0 mg/kg of ketotifen had contractures of 42° ± 17° and 45° ± 10°, respectively (p < 0.02). nih.govresearchgate.net Another study investigating a dose-response relationship found that contracture severity was significantly reduced in groups treated with 0.1 mg/kg and 5.0 mg/kg of this compound compared to the operative control group. jbjs.org The reduction in post-traumatic joint contracture was 13%, 45%, and 63% for the 0.01, 0.1, and 5.0 mg/kg doses, respectively, establishing a half-maximal effective concentration (EC50) of 0.22 mg/kg. jbjs.org

These findings suggest that this compound is effective in reducing the biomechanical manifestations of joint capsule fibrosis in this model. nih.govnih.gov

Myofibroblast Hyperplasia Investigations in Joint Capsules

Investigations in rabbit models have also focused on the effect of this compound on myofibroblast hyperplasia within the joint capsule, a key characteristic of joint capsule fibrosis. nih.govspandidos-publications.com Studies have shown that in the operative contracture groups, joint capsule myofibroblast numbers were significantly increased compared to control groups. nih.govnih.govresearchgate.net Treatment with this compound significantly reduced these myofibroblast numbers. nih.govnih.govresearchgate.net For instance, in one study, the operative contracture group had 267 ± 61 myofibroblasts per field, while groups treated with 0.5 mg/kg and 1.0 mg/kg of ketotifen had significantly reduced numbers of 62 ± 15 and 51 ± 15 myofibroblasts per field, respectively (p < 0.001). nih.gov Myofibroblasts represented 49% ± 2% of the total cell population in the operative control group, which was reduced to 21% ± 3% and 17% ± 2% in the ketotifen-treated groups, representing a 57% and 65% reduction in myofibroblast numbers. nih.gov

These results indicate that this compound is effective in reducing the cellular manifestations of joint capsule fibrosis, specifically myofibroblast hyperplasia, in a rabbit model of post-traumatic joint contracture. nih.govnih.gov

Data Table: Effect of this compound on Flexion Contracture and Myofibroblast Numbers in Rabbit Model

| Group | This compound Dose (mg/kg) | Flexion Contracture (Mean ± SD, degrees) | Myofibroblasts (Mean ± SD, cells per field) | Myofibroblasts (% of total cells) |

| Operative Control | - | 58 ± 14 nih.govresearchgate.net | 267 ± 61 nih.gov | 49 ± 2 nih.gov |

| Ketotifen | 0.5 | 42 ± 17 nih.govresearchgate.net | 62 ± 15 nih.gov | 21 ± 3 nih.gov |

| Ketotifen | 1.0 | 45 ± 10 nih.govresearchgate.net | 51 ± 15 nih.gov | 17 ± 2 nih.gov |

| Ketotifen | 0.1 | 39 jbjs.org | Not specified in source | Not specified in source |

| Ketotifen | 5.0 | 32 jbjs.org | Not specified in source | Not specified in source |

Note: Data compiled from multiple sources; not all studies reported all metrics.

Molecular Interactions and Drug Combinations in Research

Drug-Drug Interaction Studies

Research has explored the potential for interactions between ketotifen (B1218977) fumarate (B1241708) and other commonly used therapeutic agents. These studies often involve in vitro methods to understand the nature and extent of such interactions.

In Vitro Complexation with Anhydrous Theophylline (B1681296)

In vitro studies have investigated the interaction between ketotifen fumarate and anhydrous theophylline in aqueous media at different pH values, simulating gastric (pH 1.2) and intestinal (pH 6.8) conditions. Using methods such as Job's continuous-variation analysis and Ardon's spectrophotometric measurement, researchers determined the stability constants of the complexes formed. scielo.brresearchgate.netbioline.org.brdntb.gov.uabioline.org.brajol.info

Studies indicated that complexation occurred between ketotifen and theophylline. Stability constants derived from Ardon's plot ranged between 5.66 and 9.92 at pH 1.2 and 5.66 at pH 6.8 when complexation occurred with ketotifen and theophylline, suggesting a good interaction. scielo.br However, when considering theophylline as the parent drug interacting with ketotifen, lower stability constants were found, particularly less than 1 at gastric pH (1.2) and intestinal pH (6.8). scielo.brresearchgate.netdntb.gov.uabioline.org.brajol.info These findings suggest that concurrent administration could lead to the formation of a stable complex, potentially reducing the therapeutic activities of both drugs. scielo.brresearchgate.netdntb.gov.uabioline.org.brajol.info Spectrophotometric analysis showed changes in the absorption characteristics and shifts in the absorption maxima of the drugs when mixed, further indicating complexation. scielo.br

Interactive Table 1: Stability Constants of Ketotifen-Theophylline Complexation

| pH | Stability Constant (Ardon's Plot) | Notes |

| 1.2 | 5.66 - 9.92 (Ketotifen + Theophylline) | Indicates good interaction |

| 6.8 | 5.66 (Ketotifen + Theophylline) | Indicates good interaction |

| 1.2 | < 1 (Theophylline + Ketotifen) | Suggests readily dissociable complex |

| 6.8 | < 1 (Theophylline + Ketotifen) | Suggests readily dissociable complex |

| 1.2 | 0.4 - 2.0 (Theophylline + Ketotifen) | Range reported in another study. researchgate.netbioline.org.brbioline.org.brajol.info |

| 6.0 | 4.12 (Theophylline + Ketotifen) | Reported at intestinal pH 6.0. researchgate.netbioline.org.brbioline.org.brajol.info |

In Vitro and Preclinical In Vivo Interactions with Metformin (B114582) Hydrochloride

The interaction between this compound and metformin hydrochloride has also been investigated through in vitro and preclinical in vivo studies. In vitro studies using Job's continuous-variation analysis and Ardon's spectrophotometric measurement in aqueous media at different pH values indicated the formation of a 1:1 complex between this compound and metformin hydrochloride. latamjpharm.orgresearchgate.netunlp.edu.ar

The stability constants calculated from Ardon's plot were reported to be between negative values and 1, suggesting that the formed complex is readily dissociable. latamjpharm.orgresearchgate.netunlp.edu.ar This led researchers to suggest that both drugs could be safely co-administered based on the in vitro findings, although further animal studies were recommended to confirm the interaction in vivo. latamjpharm.orgresearchgate.netunlp.edu.ar

Preclinical in vivo studies in alloxan-induced Swiss albino mice were conducted to assess the interaction. uniwa.gr The results indicated a significant in vivo interaction, where the hypoglycemic activity of metformin might be significantly affected due to complex formation with this compound. uniwa.gr Differential Scanning Calorimetry (DSC) of a ketotifen-metformin mixture exhibited a sharp new peak, confirming complex formation. uniwa.gr Thin Layer Chromatography (TLC) also showed different Rf values for the mixture compared to the individual drugs, further indicating the stability of the complex. uniwa.gr In vivo investigations comparing combination therapy to single-drug therapy showed a significant increase in SGPOT and a significant decrease in ATPN levels in groups receiving the ketotifen and metformin combination, suggesting potential hepatotoxicity. uniwa.gr These findings suggest that caution should be exercised during the co-administration of this compound and metformin hydrochloride. uniwa.gr

Interactive Table 2: In Vitro Interaction Parameters of Ketotifen-Metformin

| Method | Finding | Notes |

| Job's Continuous-Variation Analysis | Formation of 1:1 complex at studied pH values. latamjpharm.orgresearchgate.netunlp.edu.ar | Indicates the stoichiometry of the interaction. |

| Ardon's Spectrophotometric Measurement | Stability constants between negative values and 1. latamjpharm.orgresearchgate.netunlp.edu.ar | Suggests a readily dissociable complex. |

| DSC | Sharp new peak at 123.04°C (-2.61 mW/mg) in mixture. uniwa.gr | Confirms complex formation. |

| TLC | Different Rf values for mixture compared to individual drugs. uniwa.gr | Indicates complex stability. |

| In Vivo (Mice) | Significant interaction affecting metformin's hypoglycemic activity. uniwa.gr | Suggests potential reduction in efficacy of metformin. |

| In Vivo (Mice) | Increased SGPOT and decreased ATPN levels with combination. uniwa.gr | Suggests potential hepatotoxicity with co-administration. |

Interaction with Biological Macromolecules

The interaction of drugs with biological macromolecules like DNA and proteins is crucial for understanding their pharmacodynamics and pharmacokinetics.

DNA Binding Studies (e.g., Calf Thymus DNA)

Studies have investigated the interaction of this compound with DNA, such as calf thymus DNA. Fluorimetric studies using Hoechst 33258 have shown that this compound exhibits the ability to displace DNA-bound Hoechst 33258. civilica.com This indicates that this compound can bind to DNA, competing strongly with Hoechst 33258 for groove binding sites. civilica.com

Protein Binding Studies (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is a major plasma protein that plays a significant role in the binding and transport of many drugs. nih.govnih.govmdpi.com Studies have explored the binding of ketotifen to HSA. Spectrophotometric studies have shown that ketotifen can bind to HSA. civilica.com The HSA binding constant (Kb) for ketotifen was reported as 1.313 × 104 M-1. civilica.com

Fluorescence quenching studies have been used to investigate the interaction. The decrease in fluorescence intensity of HSA upon addition of ketotifen indicates binding. civilica.com The quenching process was found to be static, as indicated by the decrease in Ksv values with increasing temperature. civilica.com

Thermodynamic parameters have been determined to understand the nature of the binding. A negative value for ΔG indicates that the interaction process is spontaneous. civilica.com Positive values for ΔH and ΔS suggest that hydrophobic forces play a main role in the binding of ketotifen to HSA. civilica.com The binding of ketotifen to HSA is suggested to be located within domain III, specifically Sudlow's site 2. civilica.com

Studies using equilibrium dialysis methods with bovine albumin (fraction V) at pH 7.4 have also been conducted to ascertain the influence of ketotifen on the protein binding of theophylline. researchgate.netbioline.org.brbioline.org.brajol.info The highest degree of protein binding by ketotifen was reported to be between 90% and 98%. researchgate.netbioline.org.brbioline.org.brajol.info

Interactive Table 3: Ketotifen Binding to Human Serum Albumin

| Parameter | Value | Method Used | Notes |

| Binding Constant (Kb) | 1.313 × 104 M-1 | Spectrophotometric studies. civilica.com | Indicates binding affinity. |

| Quenching Process | Static | Fluorimetric studies. civilica.com | Ksv values decrease with increasing temperature. |

| ΔG | Negative | Thermodynamic studies. civilica.com | Indicates spontaneous interaction. |

| ΔH | Positive | Thermodynamic studies. civilica.com | Suggests role of hydrophobic forces. |

| ΔS | Positive | Thermodynamic studies. civilica.com | Suggests role of hydrophobic forces. |

| Binding Site | Domain III, Sudlow's site 2 | Based on observations. civilica.com | Specific location on HSA. |

| Protein Binding % | 90-98% (Bovine Albumin) | Equilibrium dialysis. researchgate.netbioline.org.brbioline.org.brajol.info | High degree of binding observed. |

Combination Research with Other Therapeutic Agents